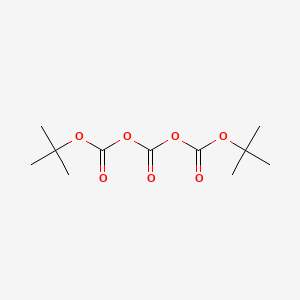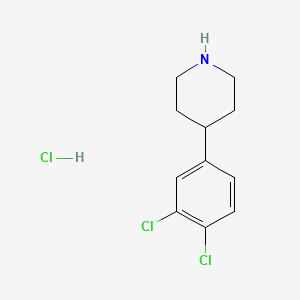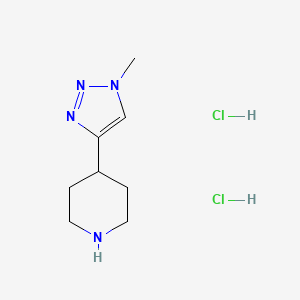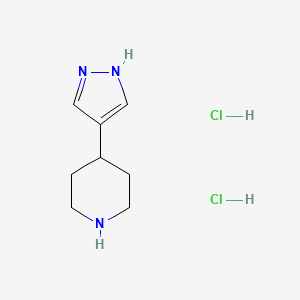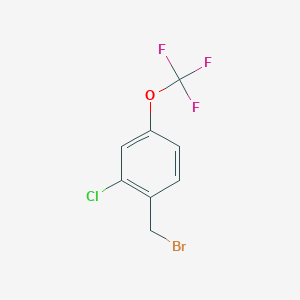
2-Chloro-4-(trifluoromethoxy)benzylbromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(trifluoromethoxy)benzylbromide is an organic compound with the molecular formula C8H6BrClF3O It is a benzyl bromide derivative, characterized by the presence of a chloro group at the second position and a trifluoromethoxy group at the fourth position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(trifluoromethoxy)benzylbromide typically involves the bromination of 2-Chloro-4-(trifluoromethoxy)toluene. The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually conducted under controlled conditions to ensure selective bromination at the benzylic position.
Reaction Scheme:
C8H6ClF3O+Br2→C8H6BrClF3O+HBr
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, minimizing side reactions and improving product purity.
Analyse Chemischer Reaktionen
Types of Reactions
-
Substitution Reactions:
Nucleophilic Substitution: The benzyl bromide moiety is highly reactive towards nucleophiles, making it suitable for various substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Electrophilic Substitution: The presence of electron-withdrawing groups (chloro and trifluoromethoxy) on the benzene ring can influence electrophilic aromatic substitution reactions, such as nitration and sulfonation.
-
Oxidation and Reduction:
Oxidation: The benzylic position can be oxidized to form the corresponding benzaldehyde or benzoic acid derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3) are commonly used nucleophiles.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution Reactions: Formation of benzyl azides, benzyl thiocyanates, and benzyl ethers.
Oxidation Products: Benzaldehyde and benzoic acid derivatives.
Reduction Products: Benzyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(trifluoromethoxy)benzylbromide has several applications in scientific research:
-
Organic Synthesis:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the preparation of pharmaceuticals and agrochemicals.
-
Biological Studies:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the synthesis of biologically active compounds for drug discovery.
-
Material Science:
- Utilized in the development of novel materials with specific electronic and optical properties.
- Applied in the synthesis of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(trifluoromethoxy)benzylbromide in biological systems involves its interaction with nucleophilic sites on biomolecules. The benzyl bromide moiety can alkylate nucleophilic centers such as thiol groups in proteins, leading to modifications that can alter protein function. The electron-withdrawing effects of the chloro and trifluoromethoxy groups can influence the reactivity and stability of the compound, enhancing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-(trifluoromethyl)benzylbromide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-Trifluoromethylbenzyl bromide: Lacks the chloro substituent, affecting its reactivity and applications.
2,4-Dichlorobenzyl bromide: Contains two chloro groups, influencing its chemical properties and reactivity.
Uniqueness
2-Chloro-4-(trifluoromethoxy)benzylbromide is unique due to the combined presence of chloro and trifluoromethoxy groups, which impart distinct electronic effects. These groups enhance the compound’s reactivity in nucleophilic substitution reactions and influence its biological activity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Eigenschaften
IUPAC Name |
1-(bromomethyl)-2-chloro-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3O/c9-4-5-1-2-6(3-7(5)10)14-8(11,12)13/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLWTOATNYKRSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Cl)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
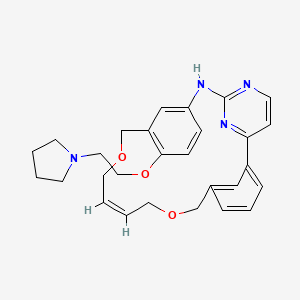
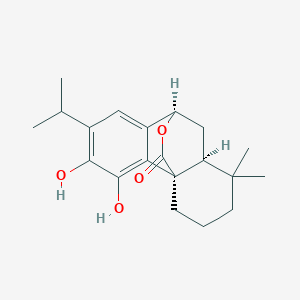
![N-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]pyridine-4-carbohydrazide](/img/structure/B8072289.png)
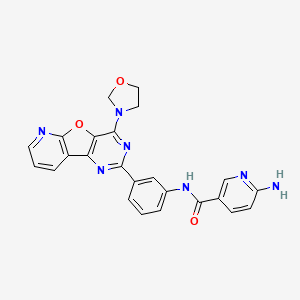
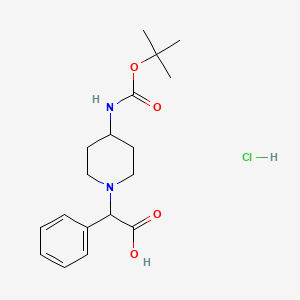
![Diacetato[(R)-(+)-2,2'-bis(DI-P-tolylphosphino)-1,1'-binaphthyl]ruthenium(II)](/img/structure/B8072299.png)
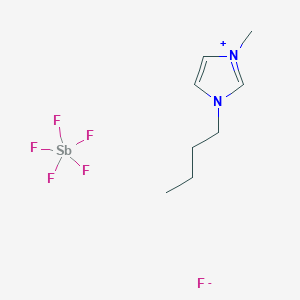
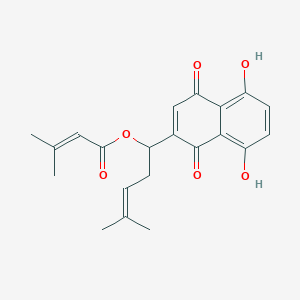
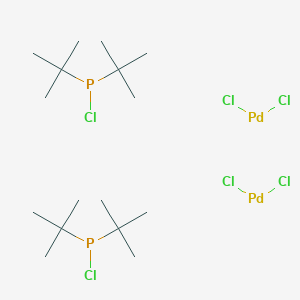
![(NE)-N-[(4-chlorobenzene-6-id-1-yl)-(4-chlorophenyl)methylidene]hydroxylamine;(NZ)-N-[(4-chlorobenzene-6-id-1-yl)-(4-chlorophenyl)methylidene]hydroxylamine;palladium(2+);dichloride](/img/structure/B8072343.png)
